molecular formula C23H18N2O2S B4014002 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone

2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone

Cat. No.: B4014002
M. Wt: 386.5 g/mol
InChI Key: WMEKAPXKGWIMJF-UHFFFAOYSA-N
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Description

2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a sulfanyl group, and a diphenylethanone moiety

Preparation Methods

The synthesis of 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable electrophile.

    Attachment of the Diphenylethanone Moiety: The final step involves the coupling of the oxadiazole-sulfanyl intermediate with a diphenylethanone derivative, often using a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the diphenylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic derivatives.

Scientific Research Applications

2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are studied for their pharmacological effects and potential therapeutic applications.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring and sulfanyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone include:

    5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole and sulfanyl groups but lacks the diphenylethanone moiety.

    2-{[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1,2-diphenylethanone: This compound has a thiadiazole ring instead of an oxadiazole ring.

    5-(4-Methylphenyl)-1,3,4-thiadiazole-2-thiol: Similar to the first compound but with a thiadiazole ring.

The uniqueness of this compound lies in its combination of the oxadiazole ring, sulfanyl group, and diphenylethanone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-16-12-14-19(15-13-16)22-24-25-23(27-22)28-21(18-10-6-3-7-11-18)20(26)17-8-4-2-5-9-17/h2-15,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEKAPXKGWIMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone
Reactant of Route 2
2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone
Reactant of Route 3
2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone
Reactant of Route 4
2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone
Reactant of Route 5
2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone
Reactant of Route 6
2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone

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